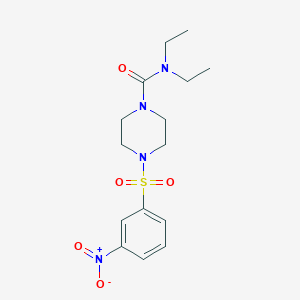

N,N-diethyl-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- α-Cyanation of Tetrahydroisoquinolines (THIQs) : A study demonstrated that N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide can be oxidatively cyanated at the α-position of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidant. This metal-free method allows for the efficient incorporation of a cyano group, enabling access to diverse natural products and pharmaceuticals .

Bioactive Compound Synthesis

The compound’s structural features contribute to its potential as a precursor for bioactive molecules. Notably:

- N,N-Diethyl-3-methylbenzamide : Researchers have successfully prepared this bioactive compound using the methodology described above. The process achieved excellent conversion rates and high yields on a preparative scale .

Sulfonamide Chemistry

The sulfonyl group in N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide is of interest in sulfonamide chemistry. Consider the following:

- (4-Nitrophenyl)sulfonyltryptophan (DNSPA) : This novel sulfonamide compound was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. Single crystals of DNSPA were obtained using the slow evaporation method. The compound’s characterization included X-ray crystallography, NMR, IR, mass spectrometry, and UV-vis spectroscopy .

Piperazine Derivatives

Given its piperazine core, N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide contributes to the field of piperazine derivatives:

- Protected Piperazines : The compound can serve as a precursor for protected piperazines, which find applications in drug development and organic synthesis .

Computational Chemistry and Crystallography

Researchers have explored the compound’s properties using computational methods and crystallographic analysis:

- X-ray Crystallography : The crystal structure of DNSPA was determined, providing insights into its molecular arrangement and intermolecular interactions .

Chemical Entities of Biological Interest (ChEBI)

N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide is indexed in ChEBI as a sulfonamide compound .

Mechanism of Action

Target of Action

The compound “N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide” is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, like “N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide”, typically work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the production of dihydrofolic acid, a precursor of folic acid .

Biochemical Pathways

By inhibiting the synthesis of folic acid, sulfonamides disrupt the biochemical pathway for the production of nucleotides, which are essential for DNA replication .

Result of Action

The inhibition of folic acid synthesis by sulfonamides like “N,N-diethyl-4-((3-nitrophenyl)sulfonyl)piperazine-1-carboxamide” results in the inability of bacteria to replicate and survive .

Action Environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors such as pH and presence of other substances. For instance, some sulfonamides can form crystals in acidic urine, leading to kidney damage .

properties

IUPAC Name |

N,N-diethyl-4-(3-nitrophenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O5S/c1-3-16(4-2)15(20)17-8-10-18(11-9-17)25(23,24)14-7-5-6-13(12-14)19(21)22/h5-7,12H,3-4,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBYANOULFPBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2563004.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563009.png)

![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)

![3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2563017.png)

![2-[2-[Cyano(ethyl)amino]ethyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2563019.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2563023.png)